

Application Notes and Protocols for LAS101057 in In Vivo Studies

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For Researchers, Scientists, and Drug Development Professionals

Introduction

LAS101057 is a potent, selective, and orally bioavailable antagonist of the A2B adenosine receptor (A2BAR).[1][2][3] The A2B receptor is a G protein-coupled receptor that is activated by adenosine, a nucleoside that plays a crucial role in various physiological and pathophysiological processes.[2] Under conditions of cellular stress, such as inflammation and hypoxia, extracellular adenosine levels rise, leading to the activation of the A2B receptor.[3] This activation is implicated in the pathogenesis of several diseases, including asthma, inflammation, cancer, and fibrosis.[2][3] LAS101057, by blocking the A2B receptor, presents a promising therapeutic strategy for these conditions.

These application notes provide a comprehensive overview of the use of **LAS101057** in in vivo studies, with a focus on dosing, experimental protocols, and the underlying signaling pathways.

Mechanism of Action and Signaling Pathway

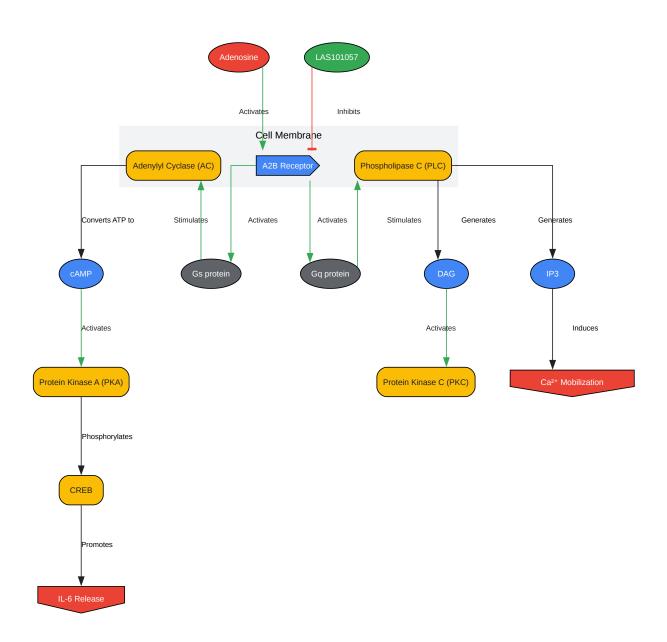
LAS101057 exerts its effects by competitively inhibiting the binding of adenosine to the A2B receptor. The A2B receptor is primarily coupled to Gs and Gq proteins. Upon activation by adenosine, the Gs protein stimulates adenylyl cyclase (AC), leading to an increase in intracellular cyclic AMP (cAMP). This rise in cAMP activates Protein Kinase A (PKA), which in turn can phosphorylate various downstream targets, including the cAMP response element-binding protein (CREB). The Gq protein pathway involves the activation of phospholipase C



(PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which mobilize intracellular calcium and activate Protein Kinase C (PKC), respectively. By blocking the A2B receptor, **LAS101057** inhibits these downstream signaling cascades.[2]

A2B Adenosine Receptor Signaling Pathway





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Caption: A2B Adenosine Receptor Signaling Pathway and Inhibition by LAS101057.



Quantitative Data Summary

In Vitro Activity of LAS101057

Receptor	Species	Assay	IC50 (nM)
A2B	Human	cAMP Signaling	120 ± 21
A2B	Mouse	cAMP Signaling	512 ± 67

Data from[2]

Pharmacokinetic Properties of LAS101057 in Preclinical

Species

Species	Route	Dose	t ₁ / ₂ (h)	C _{max} (µg/mL)	AUC (μg·h/mL)	Bioavaila bility (F%)
Mouse	Oral	10 mg/kg	-	17.4	-	-
Rat	Oral	-	0.8	-	0.92	100
Dog	Oral	1 mg/kg	8.6	0.82	13.6	98
Monkey	Oral	1 mg/kg	3.8	5.9	3.4	100
Human	Oral	5 mg	1.58 ± 0.55	-	-	-
Human	Oral	10 mg	1.60 ± 0.48	-	-	-
Human	Oral	25 mg	2.59 ± 0.75	-	-	-

Data from[2][4]

Experimental Protocols Oral Formulation of LAS101057 for In Vivo Studies

For oral administration in mice, **LAS101057** can be formulated as a suspension. A recommended vehicle is a mixture of 10% DMSO and 90% Corn Oil.[5]

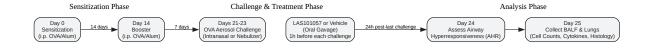
Protocol:



- Weigh the required amount of LAS101057.
- Dissolve LAS101057 in DMSO to create a stock solution. For example, to prepare a 20.8 mg/mL stock solution, dissolve 20.8 mg of LAS101057 in 1 mL of DMSO.
- For the final dosing solution, add the DMSO stock solution to corn oil. For a 10% DMSO formulation, add 100 μL of the DMSO stock solution to 900 μL of corn oil.
- Vortex the solution thoroughly to ensure a uniform suspension before each administration.

Ovalbumin (OVA)-Sensitized Mouse Model of Allergic Asthma

This model is used to evaluate the efficacy of **LAS101057** in an asthma-like inflammatory setting.[1][2][3]



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Caption: Experimental workflow for the OVA-sensitized mouse model.

Materials:

- Female BALB/c mice (6-8 weeks old)
- Ovalbumin (OVA), Grade V
- Aluminum hydroxide (Alum) adjuvant
- Sterile, pyrogen-free saline
- LAS101057



- Vehicle (e.g., 10% DMSO in corn oil)
- Methacholine
- Equipment for intraperitoneal injection, oral gavage, aerosol delivery, and measurement of airway hyperresponsiveness.

Procedure:

- Sensitization:
 - On day 0, sensitize mice with an intraperitoneal (i.p.) injection of 20 μg of OVA emulsified in 2 mg of alum in a total volume of 200 μL saline.
 - $\circ~$ On day 14, administer a booster i.p. injection of 20 μg of OVA in 2 mg of alum in 200 μL saline.
- Challenge and Treatment:
 - On days 21, 22, and 23, challenge the mice with an aerosol of 1% OVA in saline for 30 minutes.
 - Administer LAS101057 (e.g., 3 mg/kg or 10 mg/kg) or vehicle by oral gavage 1 hour before each OVA challenge.
- Assessment of Airway Hyperresponsiveness (AHR):
 - 24 hours after the final OVA challenge, assess AHR to increasing concentrations of aerosolized methacholine (e.g., 0 to 50 mg/mL).
 - Measure lung resistance and dynamic compliance using a whole-body plethysmograph or a specialized ventilator for anesthetized mice.
- Bronchoalveolar Lavage (BAL) and Lung Histology:
 - 48 hours after the final challenge, euthanize the mice.
 - Perform bronchoalveolar lavage by instilling and retrieving saline into the lungs.



- Determine the total and differential cell counts in the BAL fluid (BALF).
- Measure cytokine levels (e.g., IL-4, IL-5, IL-13) in the BALF supernatant by ELISA.
- Collect lung tissue for histological analysis (e.g., H&E staining for inflammation, PAS staining for mucus production).

Potential for Other In Vivo Applications

While the primary published in vivo data for **LAS101057** is in an asthma model, the role of the A2B adenosine receptor in other pathologies suggests broader therapeutic potential. A2B receptor antagonists are being investigated in models of:

- Cancer: The A2B receptor is upregulated in some tumors and contributes to tumor growth and immune suppression.[2] Antagonists may enhance anti-tumor immunity.
- Fibrosis: The A2B receptor is implicated in fibrotic processes in various organs.[6]
 Antagonism could be a therapeutic strategy for dermal and other types of fibrosis.
- Inflammation: The pro-inflammatory role of the A2B receptor in conditions like colitis suggests that LAS101057 could be effective in other inflammatory disease models.

Researchers are encouraged to explore the efficacy of **LAS101057** in these and other relevant in vivo models. The dosing regimens and formulations described herein can serve as a starting point for such investigations.

Conclusion

LAS101057 is a valuable research tool for investigating the role of the A2B adenosine receptor in health and disease. Its oral bioavailability and demonstrated efficacy in a mouse model of asthma make it a strong candidate for preclinical studies. The protocols and data presented in these application notes are intended to facilitate the design and execution of in vivo experiments with **LAS101057**.

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